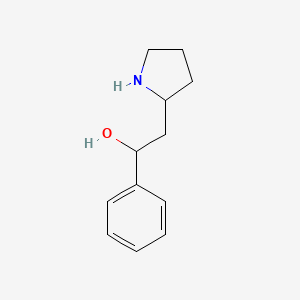

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

Description

Significance of the 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol Scaffold in Contemporary Chemical Research

The this compound molecule belongs to the structural class of chiral 1,2-amino alcohols. This structural motif is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.gov The five-membered pyrrolidine (B122466) ring is a frequently utilized nitrogen heterocycle in the development of compounds for treating human diseases. unipa.it Its significance is amplified by the sp3-hybridized carbons that allow for efficient exploration of pharmacophore space and contribute to the molecule's stereochemistry. unipa.it The non-planar nature of the pyrrolidine ring provides an increased three-dimensional coverage, a desirable trait in drug design. unipa.it

The combination of the phenyl group, the hydroxyl group, and the pyrrolidine ring in a specific stereochemical arrangement makes this scaffold a valuable building block for more complex molecules. Chiral 1,2-amino alcohols are integral to a wide array of biologically active compounds, including neurotransmitters, antibiotics, and antiviral drugs. nih.gov Furthermore, they are extensively used in asymmetric synthesis as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. researchgate.netnih.gov The pyrrolidine-2-one fragment, a close relative of the pyrrolidine ring in the title compound, is a key pharmacophore in the racetam family of drugs investigated for cognitive enhancement. mdpi.com

Historical Development and Academic Precedence of Related Chiral Aminoalcohol Structures

Chiral amino alcohols have long been recognized for their importance, leading to extensive research into their synthesis. researchgate.net Historically, the preparation of these structures often relied on methods that were limited by the use of precious metals and ligands. researchgate.net Over the years, significant advancements have led to more practical and efficient synthetic routes.

A major area of development has been in asymmetric synthesis, which aims to produce specific enantiomers of a chiral molecule. Biocatalysis, using enzymes or whole microbial cells, has emerged as a powerful tool for creating chiral alcohols and amino acids. nih.govmdpi.com For instance, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. nih.gov Multi-enzyme cascade reactions have also been designed to convert readily available starting materials like L-phenylalanine into enantiomerically pure 1,2-amino alcohols such as 2-phenylglycinol and phenylethanolamine. nih.gov

Chemical methods have also evolved. The condensation of arylglyoxals with vicinal amino alcohols to form morpholinones, which can then be converted to 1,2-amino alcohols, is a well-established reaction. researchgate.net Recent research has focused on developing catalytic enantioselective versions of these reactions, for example, using chiral phosphoric acid as a catalyst to produce enantioenriched morpholinones. researchgate.net These advancements provide access to a diverse range of chiral amino alcohols, which serve as precursors for complex targets.

Aims and Scope of Academic Inquiry into this compound Research

Academic research into this compound and its derivatives is driven by its potential as a versatile synthetic intermediate. One of the primary goals is its application in the synthesis of alkaloids. nih.gov For example, a related enaminone, (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, was prepared as part of an ongoing project focused on using enaminone intermediates for alkaloid synthesis. nih.govnih.gov

Another significant area of inquiry involves the creation of novel copper coordination complexes. In one study, the reaction of a related amino alcohol, 2-(1H-pyrrol-1-yl)ethanol, with 3-hydroxyflavone (B191502) and copper(II) bromide was investigated. mdpi.com The aim was to understand the influence of electron-donating groups on the oxidation of 3-hydroxyflavone, but the reaction unexpectedly yielded a stable dimeric copper(II) complex. mdpi.com This highlights the role of such amino alcohols as ligands in coordination chemistry, which is crucial for developing functional models of metalloenzymes. mdpi.com

Furthermore, the core structure is of interest in medicinal chemistry. The synthesis of new phenylpyrrolidine derivatives is explored for potential neurotropic effects and the treatment of cognitive dysfunction following events like ischemic stroke. mdpi.com The general methodology for preparing related 2-substituted 1-pyrrolines from N-vinylpyrrolidin-2-one and various esters has been shown to be robust and high-yielding. orgsyn.org

Compound Data

The following tables provide computed physical and chemical properties for this compound and a related synthetic intermediate.

Table 1: Properties of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17NO | nih.gov |

| Molecular Weight | 191.27 g/mol | nih.gov |

| IUPAC Name | (1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol | nih.gov |

| InChI Key | CMBFPAOCIMBCTJ-NWDGAFQWSA-N | nih.gov |

| Polar Surface Area | 32.3 Ų | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Synthesis of a Related Enaminone Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| phenacyl bromide | 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione | triphenylphosphine, triethylamine | (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone | 91% | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDZLESKQMMKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308286 | |

| Record name | α-Phenyl-2-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354959-11-7 | |

| Record name | α-Phenyl-2-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354959-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Phenyl-2-pyrrolidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol

Retrosynthetic Analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are centered around the formation of the carbon-carbon bond between the two stereocenters and the creation of the alcohol functionality.

Two logical retrosynthetic pathways are:

Grignard-type Addition (Pathway A): The most direct disconnection is the C1-C2 bond. This bond can be formed by the nucleophilic addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to a chiral pyrrolidine-2-carboxaldehyde derivative. The stereochemistry would be controlled by the existing center on the pyrrolidine (B122466) ring and any protecting groups or chelating agents used. chegg.comchegg.com

Ketone Reduction (Pathway B): An alternative disconnection targets the C-O bond of the alcohol. This suggests that the alcohol can be formed via the reduction of a ketone precursor, specifically 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (B15053528). The challenge then becomes the stereoselective reduction of the ketone to generate the desired diastereomer with high fidelity.

These two approaches form the foundation for most classical and modern synthetic routes to this compound.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiomeric and diastereomeric purity is crucial. Various strategies have been employed to control the stereochemical outcome of the synthesis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed reactions, for instance, have been developed for the enantio- and diastereoselective synthesis of various pyrrolidine derivatives. nih.gov In one strategy, an intramolecular nucleopalladation of a tethered amine can form the pyrrolidine ring, followed by an intermolecular reaction to build the side chain. nih.gov While not directly demonstrated for the title compound, this methodology represents a powerful approach for constructing substituted pyrrolidines with high stereocontrol. nih.gov

Another catalytic approach involves the asymmetric reduction of the ketone precursor, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Ruthenium catalysts, such as Ru-MACHO, are effective for the hydrogenation of ketones to alcohols under hydrogen gas. chemicalbook.com By using a chiral version of such a catalyst, the reduction can proceed with high enantioselectivity.

| Catalyst System | Reaction Type | Precursor | Selectivity |

| Chiral Ru-complex | Asymmetric Hydrogenation | 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one | Potentially high e.e. |

| Chiral Pd-complex | Alkene Difunctionalization | Alkene with tethered amine | High d.r. and e.e. nih.gov |

e.e. = enantiomeric excess; d.r. = diastereomeric ratio

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the pyrrolidine nitrogen. For example, prolinol-derived amide enolates have been used in asymmetric alkylation reactions, providing a template for introducing the phenyl-ethanol moiety with high diastereoselectivity. harvard.edu Evans-type oxazolidinone auxiliaries are also widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov

A chiral pool strategy leverages naturally occurring chiral molecules as starting materials. Since L-proline is an inexpensive, enantiomerically pure starting material, it is a common choice for the synthesis of chiral pyrrolidine derivatives. The synthesis begins with L-proline, preserving its inherent stereochemistry at the C2 position, and subsequently building the side chain. For instance, a Grignard reaction of phenylmagnesium bromide with an N-protected L-proline-derived aldehyde would be a classic chiral pool approach. The stereochemical outcome of the addition is often governed by Cram's rule, where the nucleophile attacks from the least hindered face, which can be influenced by chelation control involving the protecting group and the Grignard reagent. researchgate.net

Table 2.2.2: Examples of Chiral Auxiliary and Chiral Pool Methods

| Strategy | Method | Auxiliary/Starting Material | Key Transformation | Typical Diastereomeric Excess |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Alkylation of N-acyl derivative | >90% wikipedia.org |

| Chiral Auxiliary | Prolinol Amide | (S)-2-Pyrrolidinemethanol | Enolate Alkylation | >199:1 d.r. harvard.edu |

d.r. = diastereomeric ratio

Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. cam.ac.uk Proline and its derivatives are prominent organocatalysts for reactions like aldol and Mannich additions. nih.govmdpi.com A potential organocatalytic route to a precursor of the title compound could involve an asymmetric aldol reaction between a pyrrolidine-containing nucleophile and benzaldehyde (B42025). More advanced pyrrolidine-based catalysts, such as 5-pyrrolidin-2-yltetrazole, have shown high efficiency and solubility in various solvents, making them powerful tools for asymmetric synthesis. cam.ac.uk

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under environmentally benign conditions. researchgate.net For the synthesis of this compound, a key application of biocatalysis would be the enantioselective reduction of the ketone precursor using a ketoreductase (KRED). These enzymes can exhibit exquisite control over the formation of the two adjacent stereocenters, often yielding products with very high diastereomeric and enantiomeric excess.

Classical Synthetic Routes and Optimization for this compound

Classical synthetic routes often involve the formation of diastereomeric mixtures followed by separation, or the use of stoichiometric reagents. One of the most common methods is the Grignard reaction between phenylmagnesium bromide and a derivative of proline, such as the corresponding ester or aldehyde. orgsyn.org For example, the reaction of ethyl benzoate (B1203000) with N-vinylpyrrolidin-2-one generates a keto lactam intermediate, which upon hydrolysis and decarboxylation can yield precursors to the target molecule. orgsyn.org

Another classical approach is the non-selective reduction of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one using reagents like sodium borohydride (B1222165) (NaBH₄). This reaction typically produces a mixture of diastereomers (syn and anti), which would then require separation by methods such as column chromatography or fractional crystallization. Optimization of these classical routes often focuses on improving yields, simplifying purification, and, more recently, modifying the reaction to enhance diastereoselectivity through the choice of solvent, temperature, and additives.

Atom Economy and Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Atom economy, a key metric, assesses how many atoms from the reactants are incorporated into the final product.

Catalytic vs. Stoichiometric Reagents: Asymmetric catalytic routes (using organocatalysts, biocatalysts, or metal complexes) are inherently greener than methods that employ stoichiometric chiral auxiliaries or resolving agents. Catalytic methods reduce waste as the chiral director is used in small amounts and is regenerated. cam.ac.ukresearchgate.net

Solvent Choice: Many modern synthetic protocols aim to use greener solvents like water, ethanol (B145695), or even conduct reactions under solvent-free conditions. nih.gov Microfluidic synthesis, which uses a continuous flow reactor, can also enhance efficiency and safety, representing a green technology. rsc.org

Biocatalysis: Biocatalytic reductions are particularly noteworthy from a green chemistry perspective. They typically occur in water at ambient temperature and pressure, avoiding the need for heavy metal catalysts and flammable solvents, thus presenting an environmentally friendly alternative to traditional chemical reductions. researchgate.net

By evaluating synthetic routes through the lens of green chemistry, more sustainable and efficient methods for producing this compound can be developed.

Divergent and Convergent Synthesis Strategies for Related Analogs

The this compound scaffold is a valuable template for the generation of compound libraries in medicinal chemistry. Both divergent and convergent synthetic strategies are employed to create a wide array of analogs, allowing for systematic exploration of the structure-activity relationship.

Divergent Synthesis

A divergent strategy begins with a common core intermediate which is then elaborated in the final steps to produce a library of structurally related molecules. This approach is highly efficient for rapidly generating diversity around a central scaffold.

For the synthesis of this compound analogs, a key common intermediate is an N-protected 2-acylpyrrolidine, such as (S)-tert-butyl 2-phenacylpyrrolidine-1-carboxylate. Starting from this single precursor, a variety of analogs can be synthesized:

Modification of the Phenyl Ring: The synthesis can begin with different substituted phenylmagnesium bromides reacting with an N-protected proline derivative to introduce diversity at the aromatic ring.

Modification of the Ketone: The ketone functionality of the common intermediate serves as a versatile handle for numerous transformations. For example, reduction with different reagents can afford different diastereomers of the alcohol. Reductive amination can introduce various secondary or tertiary amines in place of the hydroxyl group.

Modification of the Pyrrolidine Nitrogen: After the formation of the core amino alcohol structure and subsequent deprotection of the nitrogen, the secondary amine can be alkylated or acylated to introduce a wide range of substituents on the pyrrolidine ring.

The following table illustrates a divergent approach starting from a common ketone intermediate.

| Common Intermediate | Reagent/Reaction | Resulting Analog Scaffold |

| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. NaBH42. TFA (deprotection) | This compound |

| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. R-MgBr2. TFA (deprotection) | 1-Phenyl-1-alkyl-2-(pyrrolidin-2-yl)ethan-1-ol |

| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. R-NH2, NaBH3CN2. TFA (deprotection) | N-Alkyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-amine |

| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. NaBH42. TFA3. R-COCl | 1-(Acylpyrrolidin-2-yl)-2-phenylethan-1-ol |

Convergent Synthesis

In the context of this compound analogs, a convergent approach would involve the separate preparation of a substituted phenyl-containing fragment and a pyrrolidine-containing fragment.

Fragment A: A library of substituted 2-bromo-1-phenylethan-1-one derivatives can be prepared from corresponding substituted acetophenones.

Fragment B: A variety of N-substituted or C-substituted pyrrolidine precursors can be synthesized, often starting from proline or other cyclic precursors like 4-hydroxyproline. nih.gov

The key coupling step would then involve, for example, the reaction of a pyrrolidine nucleophile with the α-bromoketone fragment, followed by reduction of the resulting ketone. This strategy allows for the mixing and matching of different A and B fragments to rapidly generate a large and diverse library of final compounds.

The table below outlines a convergent strategy for generating analogs.

| Fragment A (Phenyl-containing) | Fragment B (Pyrrolidine-containing) | Coupling & Subsequent Reaction | Final Analog Structure |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | (S)-Pyrrolidine | 1. SN2 Coupling2. Reduction (e.g., NaBH4) | 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | (S)-3,3-Difluoropyrrolidine | 1. SN2 Coupling2. Reduction (e.g., NaBH4) | 1-(4-Methoxyphenyl)-2-(3,3-difluoropyrrolidin-2-yl)ethan-1-ol |

| 1-Phenyl-1,2-epoxyethane | (S)-N-Benzylpyrrolidine | Ring-opening reaction | 1-Phenyl-2-(N-benzylpyrrolidin-2-yl)ethan-1-ol |

These strategic approaches provide chemists with powerful tools to efficiently synthesize and optimize analogs of this compound for various applications.

Stereochemical Aspects of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol

Stereoisomerism and Intrinsic Chirality of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

The molecular structure of this compound is characterized by the presence of two distinct chiral centers, which are atoms bonded to four different groups. The first stereocenter is the carbon atom at position 1 of the ethan-1-ol chain (C1), which is attached to a hydroxyl group, a hydrogen atom, a phenyl group, and the pyrrolidin-2-yl group. The second stereocenter is at position 2 of the pyrrolidine (B122466) ring (C2'). nih.gov

The existence of two chiral centers means that the compound can exist as a set of stereoisomers. The maximum number of possible stereoisomers is given by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. sigmaaldrich.com

The four stereoisomers are designated by their absolute configurations (R or S) at each chiral center:

(1R, 2'S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

(1S, 2'R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

(1R, 2'R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

(1S, 2'S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

The (1R, 2'S) and (1S, 2'R) isomers form one enantiomeric pair, often referred to as the erythro diastereomers. The (1R, 2'R) and (1S, 2'S) isomers constitute the other enantiomeric pair, known as the threo diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, which is a key principle exploited in their separation.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship | Diastereomeric Group |

| (1R, 2'S) | Enantiomer of (1S, 2'R) | Erythro |

| (1S, 2'R) | Enantiomer of (1R, 2'S) | Erythro |

| (1R, 2'R) | Enantiomer of (1S, 2'S) | Threo |

| (1S, 2'S) | Enantiomer of (1R, 2'R) | Threo |

Chiral Resolution and Enantiomeric Separation Techniques

Separating a racemic mixture, which contains equal amounts of enantiomers, is a critical process in stereochemistry known as chiral resolution. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity. nih.gov

Advanced Chromatographic Methods for Enantiopurity Assessment

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method allows for the direct assessment of enantiomeric excess (ee), a measure of the purity of a chiral sample. wikipedia.org

For amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. These columns, often containing cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), create a chiral environment where the enantiomers interact differently with the stationary phase. nih.govresearchgate.net This differential interaction leads to different retention times, enabling their separation and quantification. The separation of the four stereoisomers can be achieved by selecting the appropriate CSP and optimizing the mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net

Table 2: Illustrative HPLC Separation Data for Stereoisomers

| Stereoisomer | Retention Time (min) (Hypothetical) | Resolution (Rs) | Enantiomeric Excess (% ee) |

| (1R, 2'R) | 10.5 | 1.8 | 98 |

| (1S, 2'S) | 12.1 | ||

| (1R, 2'S) | 14.8 | 2.1 | 99 |

| (1S, 2'R) | 17.2 |

Data is for illustrative purposes to demonstrate typical results from a chiral HPLC analysis.

Diastereomeric Salt Formation and Crystallization for Resolution

A classic and effective method for resolving racemic mixtures of basic compounds is through the formation of diastereomeric salts. libretexts.orglibretexts.org The pyrrolidine ring in this compound contains a basic nitrogen atom that can react with a chiral acid to form a pair of diastereomeric salts. nih.gov

Commonly used chiral resolving agents include enantiomerically pure forms of acids like tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org When a racemic mixture of the base (e.g., (±)-erythro-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol) is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid), two diastereomeric salts are formed:

[(1R, 2'S)-base·(+)-acid]

[(1S, 2'R)-base·(+)-acid]

Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the pure enantiomer of the base can be recovered by treatment with a strong base to neutralize the resolving acid.

Determination of Absolute Configuration of this compound Stereoisomers

Once the stereoisomers have been separated, determining their absolute configuration (the actual 3D arrangement of atoms) is essential. While X-ray crystallography provides a definitive answer, it requires the formation of high-quality single crystals, which is not always feasible. nih.gov An alternative and powerful technique is the Mosher's method, which utilizes Nuclear Magnetic Resonance (NMR) spectroscopy. umn.edunih.gov

This method is particularly suitable for secondary alcohols like this compound. It involves derivatizing the alcohol with both the (R) and (S) enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (Mosher esters). nih.govstackexchange.com

The key to the method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the esters, the phenyl group shields or deshields nearby protons of the original alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol carbon can be analyzed. A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the alcohol's stereocenter. umn.edustackexchange.com

Conformational Analysis and Stereoelectronic Effects in this compound

The biological activity and chemical reactivity of this compound are governed by its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis, often studied using NMR spectroscopy and computational modeling, explores the various shapes a molecule can adopt due to rotation around its single bonds. nih.govfrontiersin.org

Key conformational features of this molecule include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations to relieve ring strain. The position and orientation of the substituent at C2' influence the preferred pucker. frontiersin.org

Rotation around the C1-C2' Bond: The rotation around the bond connecting the ethan-1-ol side chain to the pyrrolidine ring is subject to steric hindrance between the phenyl group, the hydroxyl group, and the pyrrolidine ring itself.

Phenyl Group Orientation: The orientation of the phenyl ring is also a critical factor, with π-π stacking or other non-covalent interactions potentially playing a role in crystal packing or receptor binding. nih.gov

Studies on related structures show that the phenyl and pyrrolidine rings are often twisted relative to each other, and the specific dihedral angles are determined by a balance of steric and electronic effects. nih.govfrontiersin.org

Chemical Reactivity and Transformation of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol is a primary site for chemical modification. Its position, benzylic and adjacent to a stereocenter, makes its reactions particularly relevant for synthetic applications. Key transformations include oxidation and esterification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (B15053528). This transformation is common for benzylic alcohols, which often exhibit enhanced reactivity. researchgate.net Various oxidizing agents can accomplish this, with the choice of reagent influencing selectivity and reaction conditions. For instance, nanocomposite catalysts have been used for the selective oxidation of similar secondary alcohols, such as 1-phenylethanol (B42297) to acetophenone, using hydrogen peroxide as a clean oxidant. researchgate.net Ruthenium-based complexes have also proven effective catalysts for oxidizing alcohols to their corresponding ketones. researchgate.net

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. researchgate.net These reactions are fundamental in organic synthesis and can be used to introduce a wide variety of functional groups onto the molecule. For example, new ester derivatives of structurally similar 1-phenyl-2-(1H-imidazol-1-yl)ethanol have been synthesized and studied for their biological activities. researchgate.net

Interactive Table: Reactions of the Hydroxyl Moiety

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, Catalyst (e.g., Ru complex, Nanocomposite) | 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one | Converts the secondary alcohol to a ketone. researchgate.net |

| Esterification | Carboxylic Acid (or derivative) | Ester derivative | Forms an ester linkage at the hydroxyl position. researchgate.net |

Transformations Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can participate in several important chemical transformations, most notably N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces a substituent onto the nitrogen, converting the secondary amine into a tertiary amine. The regioselectivity of this process can be influenced by the reaction conditions and the steric and electronic properties of the substrates. d-nb.infobeilstein-journals.org For example, gold nanoparticles supported on titania have been shown to be an effective heterogeneous catalyst for the N-alkylation of pyrrolidine with various alcohols, yielding the corresponding tertiary amines in high yields under base-free conditions. fudan.edu.cn This method represents an environmentally benign protocol for synthesizing N-alkylated pyrrolidine derivatives. fudan.edu.cn

N-Acylation: The pyrrolidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This is a robust and common transformation for secondary amines. For instance, various pyrrolidone derivatives are synthesized through N-acylation and subsequent N-alkylation reactions, highlighting the utility of this transformation in building more complex molecular architectures. researchgate.net

Interactive Table: Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide or Alcohol (with catalyst) | N-Alkyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol | Forms a tertiary amine. fudan.edu.cn |

| N-Acylation | Acid Chloride or Anhydride | N-Acyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol | Forms an amide linkage at the nitrogen. researchgate.net |

Reactivity of the Phenyl Substituent

The phenyl group is generally less reactive than the hydroxyl and amino functionalities. However, it can undergo electrophilic aromatic substitution reactions under appropriate conditions. The hydroxyl and the pyrrolidinylalkyl groups attached to the benzylic carbon are activating and ortho-, para-directing. Therefore, electrophiles would be directed to the ortho and para positions of the phenyl ring.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions may be complicated by the presence of the basic nitrogen and hydroxyl group, which can coordinate to the Lewis acid catalyst.

The reaction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) with various radical species has been shown to result in para-substitution on its phenyl rings, demonstrating the accessibility of this position to reactive intermediates. mdpi.com Furthermore, the phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, although this typically requires forcing conditions that might also affect other functional groups.

Regioselectivity and Stereoselectivity in Reactions

Reactions involving this compound can exhibit significant levels of regioselectivity and stereoselectivity due to the inherent chirality and conformational constraints of the molecule.

Regioselectivity: This refers to the preference for reaction at one functional group or position over another.

N- vs. O-Alkylation: In reactions with alkylating agents, N-alkylation is generally favored over O-alkylation due to the greater nucleophilicity of the nitrogen atom.

Aromatic Substitution: As mentioned, electrophilic substitution on the phenyl ring is regioselective, favoring the ortho and para positions.

Catalyst-Controlled Regioselectivity: In reactions where the molecule or its derivatives act as a catalyst, such as in pyrrolidine-catalyzed inverse electron demand Diels-Alder reactions, high regioselectivity can be achieved. researchgate.net The specific structure of the pyrrolidine catalyst can direct the reactants to form a single regioisomeric product. researchgate.netacs.org

Stereoselectivity: The two stereocenters in the molecule (C1 of the ethanol (B145695) chain and C2 of the pyrrolidine ring) strongly influence the stereochemical outcome of its reactions. Reagents will approach the molecule from the less sterically hindered face, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. In organocatalysis, chiral pyrrolidine derivatives are widely used to induce high enantioselectivity and diastereoselectivity in a variety of transformations, such as [4+2] cycloadditions. acs.orgacs.org The substituent on the pyrrolidine ring plays a crucial role in controlling the facial selectivity of the reaction. acs.org

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing existing transformations and designing new ones. Mechanistic studies often involve a combination of experimental work and computational modeling.

Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to explore the mechanistic aspects of reactions involving pyrrolidine-containing compounds. beilstein-journals.org Such studies can elucidate reaction pathways, identify transition states, and explain observed selectivity. For example, computational analysis of the reaction between a 3-pyrrolin-2-one derivative and an amine proposed a detailed mechanism, showing that the main product is formed via the pathway with the lowest activation energy (ΔG#). beilstein-journals.org These studies revealed that kinetic selectivity was more significant than thermodynamic control in determining the product distribution. beilstein-journals.org

Experimental Mechanistic Insights: In the context of organocatalysis, the mechanism of reactions catalyzed by chiral pyrrolidines has been extensively studied. For instance, in the [4+2] cycloaddition of dienals and nitroalkenes, the pyrrolidine catalyst reacts with the dienal to form a reactive trienamine intermediate. acs.org The stereochemistry and substitution pattern of the pyrrolidine catalyst dictate the geometry of this intermediate, which in turn controls the stereochemical and regiochemical outcome of the subsequent cycloaddition. acs.orgacs.org The presence of an acid co-catalyst is often essential, and its role has been evaluated to optimize reaction yields and selectivities. acs.org

Advanced Spectroscopic Characterization Methodologies for 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for elucidating the covalent framework of organic molecules. For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, with its multiple protons and carbon atoms in distinct chemical environments, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D ¹H and ¹³C NMR provide initial information on the number and type of magnetic nuclei, 2D NMR techniques reveal the intricate network of connections within the molecule.

COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). emerypharma.comoxinst.com In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons, such as the proton on the carbinol carbon (CH-OH) with the adjacent proton on the pyrrolidine (B122466) ring (C2-H). It would also map out the entire spin system within the pyrrolidine ring, showing correlations between protons at C2, C3, C4, and C5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹J coupling). emerypharma.com An HSQC spectrum is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). emerypharma.com This is vital for piecing together the molecular skeleton. For instance, it would show correlations from the phenyl protons to the carbinol carbon and from the CH-OH proton to the phenyl carbons, confirming the phenyl-ethanol linkage. It would also connect the two main fragments of the molecule by showing correlations between protons on the ethan-1-ol backbone and carbons within the pyrrolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations in solution. For this compound, NOESY could reveal spatial proximity between specific protons on the phenyl ring and protons on the pyrrolidine ring, helping to define the molecule's conformational preferences around the C-C bond connecting the two moieties.

The following table outlines the expected key correlations for this compound in these 2D NMR experiments.

| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Information Gained |

| COSY | ¹H ↔ ¹H (2-3 bonds) | Phenyl H's ↔ adjacent Phenyl H's; CH(OH) ↔ C2-H of pyrrolidine; C2-H ↔ C3-H₂; C3-H₂ ↔ C4-H₂; C4-H₂ ↔ C5-H₂ | Confirms proton-proton connectivity within the phenyl and pyrrolidine rings and along the backbone. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Each proton signal correlates to its directly bonded carbon signal (e.g., Phenyl H's to Phenyl C's, CH(OH) to C(OH), Pyrrolidine H's to Pyrrolidine C's). | Unambiguous assignment of carbon signals. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Phenyl H's ↔ Carbinol Carbon; CH(OH) ↔ C2 & C5 of pyrrolidine; C2-H ↔ Carbinol Carbon; NH ↔ C2 & C5 of pyrrolidine. | Establishes connectivity between molecular fragments (phenyl, ethanol (B145695), pyrrolidine). |

| NOESY | ¹H ↔ ¹H (through space) | Phenyl H's (ortho) ↔ CH(OH); CH(OH) ↔ Pyrrolidine H's (C2, C5); Phenyl H's ↔ Pyrrolidine H's. | Provides insights into the 3D structure, stereochemistry, and preferred solution-state conformation. |

Solid-State NMR Applications for Polymorph and Conformational Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. nih.gov It is exceptionally sensitive to the local electronic environment of nuclei, making it ideal for studying polymorphism—the existence of multiple crystalline forms of a compound. researchgate.netdur.ac.uk Different polymorphs, having distinct crystal lattices and intermolecular interactions, will produce different ssNMR spectra. nih.gov

For this compound, ssNMR could be used to:

Identify and Quantify Polymorphs: If the compound crystallizes in different forms, ¹³C cross-polarization magic angle spinning (CP/MAS) experiments would reveal distinct sets of chemical shifts for each polymorph. The relative intensities of the peaks can be used to quantify the composition of a polymorphic mixture. researchgate.net

Probe Conformation: The conformation of the pyrrolidine ring (e.g., envelope or twisted) and the orientation of the phenyl group relative to the rest of the molecule can differ in the solid state compared to the solution state. These conformational differences lead to changes in ¹³C chemical shifts, which can be detected by ssNMR. nih.gov

Analyze Intermolecular Interactions: Changes in hydrogen bonding involving the hydroxyl and amine groups directly affect the chemical shifts of the involved carbon and nitrogen atoms, providing detailed insight into the packing arrangement within the crystal. dur.ac.ukdeakin.edu.au

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₇NO), the exact mass is a fundamental characteristic. nih.gov

Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting pieces. This fragmentation pattern is a molecular fingerprint that helps confirm the structure. The fragmentation of amino alcohols is often characterized by specific cleavage patterns. libretexts.orgnih.gov

Key expected fragmentation pathways for this compound include:

Dehydration: Loss of a water molecule (H₂O, 18.01 Da) from the alcohol group is a common fragmentation for alcohols.

Alpha-Cleavage: The bond between the carbinol carbon and the pyrrolidine ring is susceptible to cleavage. This can result in two primary fragments: the phenyl-ethanol portion and the pyrrolidine portion.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo cleavage, typically losing ethylene (B1197577) (C₂H₄) or other small neutral fragments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | nih.gov |

| Molecular Weight | 191.27 g/mol | nih.gov |

| Exact Mass | 191.131014 Da | nih.gov |

| Predicted Fragment Ion | Proposed Formula | Predicted Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₁₂H₁₆N⁺ | 174.1277 | Dehydration |

| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0648 | α-cleavage (benzylic fragment) |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | α-cleavage (pyrrolidine fragment) |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from benzylic fragment |

X-ray Crystallography for Solid-State Structure, Hydrogen Bonding, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, reveals the types of interactions that govern its solid-state architecture. nih.gov

A crystallographic study of this compound would reveal:

Absolute Configuration: The technique can unambiguously determine the R/S configuration at both chiral centers.

Molecular Conformation: It provides exact bond lengths, bond angles, and torsion angles, defining the precise conformation of the molecule in the solid state, including the pucker of the pyrrolidine ring and the spatial relationship between the phenyl and pyrrolidine moieties.

Hydrogen Bonding: The presence of both a hydrogen bond donor (OH group) and acceptors (N and O atoms) allows for the formation of a robust network of intermolecular hydrogen bonds. These interactions, such as O-H···N or N-H···O, are critical in stabilizing the crystal lattice. researchgate.net

Data from a related pyrrolidinyl compound highlights typical crystallographic parameters. nih.gov

| Parameter | Example Value (from a related structure nih.gov) | Information Provided |

| Crystal System | Triclinic | Fundamental symmetry of the unit cell |

| Space Group | P-1 | Symmetry operations within the unit cell |

| Unit Cell Dimensions | a = 5.78 Å, b = 7.94 Å, c = 9.61 Å, α = 82.6°, β = 76.8°, γ = 83.5° | Size and shape of the unit cell |

| Hydrogen Bond Geometry | C-H···O distances ~2.45 Å | Defines the specific connections and strength of intermolecular forces stabilizing the crystal structure. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. berkeley.edu

For this compound, key expected vibrational bands include:

O-H Stretch: A strong, broad absorption in the FT-IR spectrum, typically around 3400-3300 cm⁻¹, characteristic of the alcohol's hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption in the 3300-3200 cm⁻¹ region for the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and ethanol backbone appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the 1150-1050 cm⁻¹ region.

C-N Stretch: This vibration, associated with the pyrrolidine ring, typically appears in the 1250-1020 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar phenyl ring vibrations, which are often strong in Raman spectra but weak in FT-IR. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Functional Group |

| O-H Stretch (H-bonded) | 3400 - 3300 (Broad) | FT-IR | Alcohol |

| N-H Stretch | 3300 - 3200 | FT-IR | Secondary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Phenyl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman | Pyrrolidine, Ethan-1-ol |

| Aromatic C=C Bending | 1600 - 1450 | FT-IR, Raman | Phenyl Ring |

| C-O Stretch | 1150 - 1050 | FT-IR | Alcohol |

| C-N Stretch | 1250 - 1020 | FT-IR | Pyrrolidine |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Conformation

As a chiral molecule with two stereocenters, this compound will interact with plane-polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are exquisitely sensitive to the three-dimensional structure of chiral molecules. nih.govacs.org

Application of these techniques can provide:

Chiral Recognition: The four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)) will each produce a unique CD and ORD spectrum. The spectra of enantiomers (e.g., (1R,2R) vs. (1S,2S)) will be mirror images of each other. This allows for the identification of a specific stereoisomer and the determination of its enantiomeric purity. researchgate.net

Conformational Analysis: The sign and magnitude of the Cotton effect—the characteristic peaks and troughs in CD/ORD spectra near a chromophore's absorption band (like the phenyl group)—are highly dependent on the molecule's conformation. nih.gov By analyzing the CD/ORD spectra, researchers can deduce the preferred solution-state conformation of the molecule, particularly the spatial arrangement of the phenyl chromophore relative to the chiral centers.

Computational and Theoretical Studies on 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure of a single, often static, conformation, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a system. mdpi.com In an MD simulation, atoms are treated as spheres, and the forces between them are described by a "force field." The simulation evolves the system over time (from picoseconds to microseconds), generating a trajectory of atomic positions and velocities. nih.gov

For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov By simulating the molecule, often in a solvent like water to mimic physiological conditions, researchers can identify the most stable (lowest energy) conformations and the pathways for transitioning between them. This provides insight into the shapes the molecule is most likely to adopt, which is critical for understanding its biological activity and interactions with other molecules. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations Illustrative results from a simulated annealing MD run.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Description |

| 1 | C(Ph)-C(OH)-C(Pyr)-N ≈ 175 | 0.00 | 75.1 | Most stable conformer, extended structure. |

| 2 | C(Ph)-C(OH)-C(Pyr)-N ≈ 65 | 1.15 | 12.8 | Gauche conformer, potential for intramolecular H-bond. |

| 3 | C(Ph)-C(OH)-C(Pyr)-N ≈ -68 | 1.45 | 8.2 | Alternative gauche conformer. |

| 4 | C(Ph)-C(OH)-C(Pyr)-N ≈ -170 | 2.50 | 3.9 | Higher energy anti-conformer. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can reliably predict both NMR chemical shifts and vibrational (infrared) frequencies. asrjetsjournal.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. asrjetsjournal.org Predicted shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm a proposed structure. icm.edu.pl While systematic errors exist, they can often be corrected by linear scaling, leading to predictions with a mean absolute error of less than 0.2 ppm for ¹H shifts. nih.gov

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions within the molecule and can be compared to experimental IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies. nih.gov

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound Hypothetical data based on DFT/B3LYP calculations.

| Parameter | Predicted Value | Typical Experimental Range | Assignment |

| ¹H NMR Shift (H on OH) | 2.55 ppm | 2.0 - 4.5 ppm | Alcoholic proton, shift is concentration/solvent dependent. |

| ¹H NMR Shift (H on CH-OH) | 4.75 ppm | 4.5 - 5.0 ppm | Methine proton adjacent to phenyl and hydroxyl. |

| ¹³C NMR Shift (C-OH) | 75.4 ppm | 70 - 80 ppm | Carbon atom bearing the hydroxyl group. |

| ¹³C NMR Shift (Phenyl C-ipso) | 142.1 ppm | 140 - 145 ppm | Phenyl carbon attached to the ethan-1-ol chain. |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3200 - 3600 cm⁻¹ | Stretching of the hydroxyl group, often broad. |

| IR Frequency (Aromatic C-H stretch) | 3065 cm⁻¹ | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. |

| IR Frequency (Aliphatic C-H stretch) | 2970 cm⁻¹ | 2850 - 3000 cm⁻¹ | Stretching of C-H bonds on the pyrrolidine (B122466) ring. |

Intermolecular Interaction Modeling (e.g., hydrogen bonding networks, pi-stacking)

The way a molecule interacts with its environment (e.g., solvent, protein receptor) is governed by non-covalent interactions. For this compound, the most significant of these are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems. The strength of this interaction is influenced by the electron density of the ring. rsc.org

Computational methods can model these interactions with high accuracy. nih.gov Hirshfeld surface analysis can be used to quantify the different types of intermolecular contacts in a crystal structure. nih.gov High-level ab initio calculations, such as MP2-F12, can precisely calculate the binding energies of dimers formed through these interactions, revealing their strength and geometric preferences. rsc.org Studies have shown that hydrogen bonding can influence the strength of π-π stacking by altering the electron distribution of the aromatic ring. rsc.org

Virtual Screening and In Silico Property Prediction for Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a biological target. nih.gov If this compound were identified as a "hit" compound, computational chemists could design a library of its derivatives by modifying its structure (e.g., adding substituents to the phenyl ring or pyrrolidine).

These derivatives can then be evaluated in silico. Molecular docking programs would predict the binding pose and affinity of each derivative within the target's active site. nih.gov Furthermore, Quantitative Structure-Property Relationship (QSPR) models and other predictive tools can estimate crucial pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) for these derivatives. nih.govresearchgate.net This in silico profiling allows researchers to prioritize a smaller, more promising set of derivatives for expensive and time-consuming chemical synthesis and experimental testing. nih.gov

Table 4: Illustrative In Silico Property Prediction for Hypothetical Derivatives This table represents a hypothetical screening to prioritize derivatives for synthesis.

| Compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Intestinal Absorption (%) nih.gov | Predicted Mutagenicity (Ames Test) researchgate.net |

| Lead Compound | This compound | -7.5 | 92 | Negative |

| Derivative 1 | 4'-Fluoro on Phenyl | -8.1 | 93 | Negative |

| Derivative 2 | 4'-Nitro on Phenyl | -7.2 | 85 | Positive |

| Derivative 3 | 3'-Methoxy on Phenyl | -7.8 | 90 | Negative |

| Derivative 4 | N-Methyl on Pyrrolidine | -7.4 | 91 | Negative |

Structure Activity Relationship Sar and Derivative Design of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol Analogs

Rational Design Principles for Analogs Based on the 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol Scaffold

Phenyl Ring Modifications: The phenyl group offers a prime site for substitution to probe for additional binding interactions. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, potentially influencing cation-π or π-π stacking interactions with the target protein. nih.govnih.gov The position of these substituents (ortho, meta, or para) is also crucial, as it dictates their spatial orientation and ability to interact with specific pockets in the binding site. For instance, in a series of 1-pyridyl-2-phenyl-ethane-1,2-dione inhibitors, the nature and position of substituents on the phenyl ring significantly impacted their inhibitory potency. nih.gov

Pyrrolidine (B122466) Ring Modifications: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to explore the surrounding chemical space of the binding pocket. unipa.it The nitrogen atom of the pyrrolidine is a key feature, often involved in hydrogen bonding or ionic interactions. N-alkylation or N-acylation can be used to introduce a variety of functional groups, altering the compound's polarity, size, and potential for new interactions. Furthermore, the stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The non-planar, "puckered" conformation of the pyrrolidine ring contributes to the molecule's 3D shape, and different stereoisomers can exhibit vastly different binding affinities and biological effects due to the enantioselective nature of protein binding sites. unipa.it

A common strategy in rational drug design is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve potency or reduce toxicity. drugdesign.org For example, a phenyl ring could be replaced with a bioisosteric heterocycle to explore different interaction patterns.

Synthetic Strategies for Systematically Modified Derivatives

The synthesis of systematically modified derivatives of this compound relies on a variety of organic chemistry reactions. These strategies are designed to be flexible, allowing for the introduction of diverse substituents at specific positions on the scaffold.

A common approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl groups onto the core structure. nih.gov For example, a key intermediate could be a halogenated version of the scaffold, which can then be coupled with a range of boronic acids or amines to generate a library of analogs. nih.gov

Another powerful technique is the modification of a pre-existing scaffold. For instance, starting with a ketone precursor, such as 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone), various analogs can be synthesized. nih.gov The synthesis of such ketones can be achieved through straightforward and established routes. nih.gov Reductive amination is another versatile method for introducing the pyrrolidine moiety or modifying its substituents. nih.gov

For modifications on the pyrrolidine ring, methods for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes have been developed, which can then be further modified. mdpi.com The synthesis of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives has also been explored, providing another avenue for creating analogs. researchgate.net

The table below summarizes some general synthetic strategies that can be employed to create derivatives of the this compound scaffold.

| Modification Site | Synthetic Strategy | Example Reaction | Reference |

| Phenyl Ring | Suzuki-Miyaura Coupling | Coupling of a bromo-substituted scaffold with a phenylboronic acid derivative. | nih.gov |

| Phenyl Ring | Friedel-Crafts Acylation | Introduction of an acyl group to the phenyl ring. | |

| Pyrrolidine Nitrogen | Reductive Amination | Reaction of a ketone precursor with a substituted pyrrolidine. | nih.gov |

| Pyrrolidine Nitrogen | N-Alkylation/Acylation | Reaction of the pyrrolidine nitrogen with an alkyl halide or acyl chloride. | mdpi.com |

| Pyrrolidine Ring | Ring-closing Metathesis | Formation of the pyrrolidine ring from an acyclic precursor. | |

| Ethanol (B145695) Linker | Grignard Reaction | Addition of a phenylmagnesium bromide to a pyrrolidine-2-carboxaldehyde derivative. |

Pharmacophore Modeling and Ligand-Based Design (for molecular target interactions)

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for understanding the structural requirements for activity. nih.govnih.gov Pharmacophore modeling is a key technique in this approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target and elicit a biological response.

By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to search for new, structurally diverse compounds that fit the pharmacophoric features and are therefore likely to be active. drugdesign.org For analogs of this compound, a pharmacophore model would likely include features representing the phenyl ring (as an aromatic/hydrophobic feature), the pyrrolidine nitrogen (as a hydrogen bond acceptor or positively ionizable feature), and the hydroxyl group (as a hydrogen bond donor/acceptor).

Quantitative Structure-Activity Relationship (QSAR) studies are often used in conjunction with pharmacophore modeling. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogs before they are synthesized, thus prioritizing the most promising candidates.

The process of ligand-based design for this compound analogs would typically involve the following steps:

Data Set Selection: A diverse set of analogs with known biological activities is compiled.

Conformational Analysis: The low-energy conformations of each molecule are generated to identify the likely bioactive conformation.

Molecular Alignment: The molecules are aligned based on common structural features or pharmacophoric points.

Pharmacophore Model Generation: A 3D pharmacophore model is developed based on the aligned structures of the most active compounds.

QSAR Model Development: 3D-QSAR models are built to quantitatively relate the structural features to biological activity.

Virtual Screening and Novel Design: The pharmacophore and QSAR models are used to screen virtual libraries for new potential hits or to guide the design of novel analogs with improved predicted activity. researchgate.net

Conformational Analysis and Flexibility of Derivatives in Solution and Bound States

The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Conformational analysis of this compound derivatives is crucial for understanding how they adopt specific shapes in different environments, such as in solution and when bound to a biological target.

The pyrrolidine ring itself is not planar and exists in various "puckered" or "envelope" conformations. unipa.itfrontiersin.org The specific puckering of the ring can be influenced by the nature and stereochemistry of its substituents. nih.gov The relative orientation of the phenyl and pyrrolidine rings is determined by the rotational freedom around the single bonds of the ethanol linker.

In solution, these derivatives will exist as an equilibrium of different conformers. The population of each conformer is determined by its relative energy. Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify the low-energy conformers. frontiersin.org Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the conformational preferences of molecules in solution. frontiersin.org

When a molecule binds to a protein, it adopts a specific "bioactive" conformation. This bound conformation may or may not be the lowest energy conformer in solution. The ability of a molecule to adopt the correct bioactive conformation is a key determinant of its binding affinity. Therefore, understanding the conformational flexibility of these derivatives is essential for designing molecules that can readily adopt the required shape to fit into the binding site of their target.

For example, studies on β-proline oligopeptides, which contain pyrrolidine units, have shown that the conformation of the pyrrolidine ring and the isomerism of peptide bonds are key determinants of their spatial structure. frontiersin.org Similarly, the flexibility of the linker in bis-imidazolones influences the mutual arrangement of the phenyl rings. mdpi.com

Influence of Substituent Effects on Molecular Recognition and Interactions

Substituents on the this compound scaffold can profoundly influence its molecular recognition by a biological target. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The addition of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring alters its electron density. This can significantly impact non-covalent interactions such as cation-π and π-π stacking. nih.govrsc.org Cation-π interactions, where a cation interacts with the electron-rich face of an aromatic ring, are particularly sensitive to substituent effects. Electron-donating groups enhance the negative electrostatic potential of the π-system, leading to stronger attractive interactions, while electron-withdrawing groups can weaken or even lead to repulsive interactions. nih.gov

Steric Effects: The size and shape of a substituent (its steric bulk) can also play a critical role. A bulky substituent may either create favorable van der Waals interactions with a hydrophobic pocket on the protein surface or cause steric hindrance, preventing the molecule from binding effectively. The position of the substituent is therefore crucial.

In a study of 1-pyridyl-2-phenyl-ethane-1,2-diones, a clear structure-activity relationship was observed based on the substituents. nih.gov Similarly, in a series of pyrrolidin-2-one derivatives, the nature of the substituent at a specific position on the aryl ring was found to be critical for their antiarrhythmic and antioxidant activity. researchgate.net

The following table provides examples of how different substituents might influence molecular interactions:

| Substituent | Type | Potential Influence on Interaction |

| -OH, -NH2 | Hydrogen Bond Donor/Acceptor | Formation of hydrogen bonds with polar residues in the binding site. |

| -OCH3, -CH3 | Electron-Donating, Hydrophobic | Enhancement of cation-π or π-π stacking interactions; favorable van der Waals contacts. |

| -Cl, -Br | Electron-Withdrawing, Halogen Bond Donor | Can participate in halogen bonding, a specific type of non-covalent interaction. |

| -NO2, -CN | Electron-Withdrawing | Weakening of cation-π interactions; potential for dipole-dipole interactions. |

| -C(CH3)3 | Bulky, Hydrophobic | Can fill a hydrophobic pocket, but may also cause steric clash. |

Ultimately, the goal of studying substituent effects is to build a comprehensive SAR model that can be used to rationally design new analogs of this compound with enhanced biological activity.

Molecular and Mechanistic Biological Interactions of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol Strictly Non Clinical

In Vitro Binding Studies with Biological Macromolecules (e.g., purified receptors, enzymes)

In vitro binding studies are fundamental to understanding the direct physical interaction between a compound and its potential biological targets at the molecular level. These assays measure the binding affinity and selectivity, providing a foundational understanding of a compound's potential biological activity.

Affinity and Selectivity Profiling at a Molecular Level

A comprehensive search of publicly available scientific literature and databases has been conducted. As of the latest update, there are no specific studies detailing the affinity and selectivity profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol or its individual stereoisomers, such as (1R,2S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, with purified biological macromolecules like receptors or enzymes. Consequently, no data on its binding constants (e.g., Ki, Kd, IC50) or its selectivity for specific targets over others is available to be presented.

Kinetic Studies of Binding Interactions (e.g., association/dissociation rates)

Similarly, the scientific literature does not currently contain kinetic studies on the binding interactions of this compound. Research detailing the association (k_on) and dissociation (k_off) rates, which are crucial for understanding the dynamics and duration of the compound-target interaction, has not been published.

Enzyme Inhibition or Activation Mechanisms (In Vitro Characterization)

The characterization of a compound's effect on enzyme activity is critical for elucidating its mechanism of action. This includes determining whether the compound acts as an inhibitor or an activator and understanding the nature of this interaction.

Characterization of Active Site Interactions and Specificity

There are no available research articles or data that characterize the interactions of this compound with the active site of any specific enzyme. Studies that would identify the specific amino acid residues involved in binding or determine the compound's specificity for one enzyme over others have not been reported.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. The current body of scientific literature does not include any studies investigating whether this compound can act as an allosteric modulator on any biological macromolecule.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular docking and molecular dynamics are powerful tools for predicting and analyzing the interaction between a small molecule and a protein target at an atomic level. nih.gov

A search for computational studies involving this compound has found no published molecular docking or molecular dynamics simulations. Therefore, there are no computational models or predictions regarding its binding mode, interaction energies, or the conformational stability of any potential compound-target complexes. While general information on the utility of the pyrrolidine (B122466) scaffold in drug discovery exists nih.gov, specific modeling data for the requested compound is absent.

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Investigations)

Receptor Agonism/Antagonism at a Cellular Level (e.g., signal transduction)

Direct in vitro studies investigating the receptor binding profile and subsequent signal transduction pathways for this compound are not extensively available in the current scientific literature. However, the structural similarity of this compound to other phenylpyrrolidine derivatives allows for informed speculation on its potential molecular targets.

Compounds with a phenylpyrrolidine scaffold are known to interact with various monoamine transporters. For instance, the structurally related cathinone (B1664624) derivative, 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (α-PVP), has been shown to act as a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters. In vitro studies on α-PVP have demonstrated its ability to increase extracellular levels of dopamine in the striatum. This effect is mediated, at least in part, through its interaction with dopamine D1 and D2 receptors. nih.gov While this compound lacks the β-keto group of α-PVP, the core phenylpyrrolidine structure suggests a potential for similar, albeit likely modified, interactions with monoaminergic systems.

Furthermore, research on prolintane (B133381), a stimulant that shares the phenylpyrrolidinyl moiety, indicates it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org In vivo microdialysis experiments in rodents have shown that prolintane administration leads to a significant increase in extracellular dopamine in the striatum, suggesting its stimulatory effects are associated with the mesolimbic dopaminergic pathway. nih.gov Although this compound is a distinct chemical entity, the pharmacological actions of its structural relatives suggest that its primary cellular interactions would likely involve the modulation of dopamine and norepinephrine transporters, leading to downstream effects on their respective signaling cascades. Definitive characterization of its specific receptor affinities and functional agonist or antagonist activity at a cellular level requires direct experimental investigation.

Ion Channel Modulation Mechanisms

There is currently no available scientific literature detailing the direct effects of this compound on specific ion channels. Mechanistic investigations into its potential to modulate the activity of voltage-gated or ligand-gated ion channels have not been reported.

In Vitro Metabolic Stability and Biotransformation Studies (Enzymatic, non-human, for understanding metabolic pathways)

Direct in vitro metabolic stability and biotransformation studies specifically on this compound are not prominently documented. However, extensive research on the metabolism of the structurally related compound, prolintane (1-phenyl-2-pyrrolidinylpentane), provides significant insight into the likely metabolic fate of such molecules. These studies, often utilizing liver microsomes from various species, are crucial for predicting the enzymatic pathways involved in the breakdown of the compound.

In vitro investigations using rat liver microsomes have been instrumental in elucidating the metabolic pathways of prolintane. tandfonline.comnih.gov These studies have shown that the metabolism of prolintane is extensive and involves several key enzymatic reactions. The primary metabolic transformations observed include oxidation of the pyrrolidine ring, aromatic hydroxylation, and cleavage of the pyrrolidine ring.